molecular formula C9H19ClO4 B12346795 Epichlorohydrin; trimethylolpropane

Epichlorohydrin; trimethylolpropane

Cat. No.: B12346795
M. Wt: 226.70 g/mol
InChI Key: HNCWRXZORGVRPD-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane is a polymeric compound known for its versatility and wide range of applications. This compound is commonly used as a crosslinking agent due to its trifunctional aliphatic glycidyl ether epoxide monomer, which provides chemical and mechanical resistance .

Preparation Methods

The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane involves the polymerization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with 2-(chloromethyl)oxirane. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure efficient polymerization. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and consistent product quality .

Chemical Reactions Analysis

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced products.

    Substitution: Substitution reactions can occur, particularly involving the chloromethyl group, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane involves its ability to act as a crosslinking agent. The trifunctional aliphatic glycidyl ether epoxide monomer in the polymer provides sites for crosslinking, which enhances the chemical and mechanical resistance of the resulting material. This crosslinking ability is crucial for its applications in coatings, adhesives, and other industrial products .

Comparison with Similar Compounds

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane can be compared with similar compounds such as:

The uniqueness of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane lies in its trifunctional structure, which provides enhanced crosslinking capabilities compared to other similar compounds .

Biological Activity

Epichlorohydrin and trimethylolpropane are significant compounds in various industrial applications, particularly in the synthesis of epoxy resins and other polymeric materials. Understanding their biological activity is crucial for assessing their safety and potential health impacts.

Epichlorohydrin is a colorless, volatile liquid that is highly reactive due to its epoxide group. It has been shown to induce DNA damage, leading to mutations in mammalian cell cultures. Specifically, it causes DNA single-strand breaks without triggering unscheduled DNA synthesis, indicating its potential as a mutagen . The primary metabolic pathway involves conjugation with glutathione and hydration by epoxide hydrolase, resulting in metabolites that are primarily excreted through urine .

Trimethylolpropane , on the other hand, is a polyol that reacts with epichlorohydrin to form glycidyl ethers. These compounds possess multiple epoxy groups, enhancing their reactivity and utility in crosslinking applications . The combination of these two compounds results in materials with improved mechanical properties and chemical resistance.

2. Toxicological Profile

Both compounds exhibit significant biological activity that raises concerns regarding their toxicity:

  • Epichlorohydrin :
    • Classified as a probable human carcinogen based on animal studies.
    • Exposure can lead to respiratory irritation and has been linked to neurological effects at certain concentrations .
    • It is also toxic to aquatic life, with long-lasting effects observed in environmental studies.
  • Trimethylolpropane Triglycidyl Ether :
    • Known for causing severe skin burns and eye damage upon contact.
    • It exhibits toxicity to aquatic organisms and requires careful handling due to its potential health risks.

3.1. Epichlorohydrin-Induced Mutagenicity

A study conducted on the mutagenic effects of epichlorohydrin revealed that it induces gene mutations in mouse lymphoma cells. The research indicated a dose-dependent relationship where higher concentrations resulted in increased mutation rates . This finding underscores the need for stringent safety measures when handling this compound.

3.2. Trimethylolpropane in Epoxy Resins

Research on the use of trimethylolpropane as a precursor for epoxy resins highlighted its role in enhancing the mechanical properties of cured materials. A study showed that resins cured with amines demonstrated excellent thermal stability and chemical resistance, making them suitable for demanding applications such as coatings and adhesives .

4.1. Summary of Biological Activities

CompoundBiological ActivityToxicological Effects
EpichlorohydrinInduces DNA damage; mutagenicCarcinogenic potential; respiratory irritant
Trimethylolpropane Triglycidyl EtherCrosslinking agent; enhances material propertiesCauses skin burns; toxic to aquatic life

4.2. Metabolic Pathways of Epichlorohydrin

StepDescription
AbsorptionRapid absorption following oral administration
MetabolismConjugation with glutathione; hydration by epoxide hydrolase
ExcretionMajor metabolites excreted via urine

5. Conclusion

The biological activity of epichlorohydrin and trimethylolpropane highlights their utility in industrial applications while also raising significant health concerns. The mutagenic properties of epichlorohydrin necessitate careful handling and regulatory oversight, particularly in occupational settings. Meanwhile, the beneficial properties of trimethylolpropane as a precursor for epoxy resins make it a valuable compound despite its associated risks.

Properties

Molecular Formula

C9H19ClO4

Molecular Weight

226.70 g/mol

IUPAC Name

2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2

InChI Key

HNCWRXZORGVRPD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.C1C(O1)CCl

Related CAS

30499-70-8

Origin of Product

United States

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